N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-1-methanesulfonylpiperidine-4-carboxamide
Description
"N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-1-methanesulfonylpiperidine-4-carboxamide" is a synthetic small molecule characterized by a piperidine backbone substituted with a methanesulfonyl group and a carboxamide moiety. Its structure includes a thiophene ring (specifically at the 3-position) attached via a hydroxymethylpropyl side chain. This compound is hypothesized to exhibit biological activity due to its structural resemblance to other thiophene-containing derivatives with reported therapeutic applications, such as antiviral, anticancer, or antiplatelet effects .
Properties
IUPAC Name |
N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)-1-methylsulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O4S2/c1-15(19,9-12-5-8-22-10-12)11-16-14(18)13-3-6-17(7-4-13)23(2,20)21/h5,8,10,13,19H,3-4,6-7,9,11H2,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSXGLNKFGCRWMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC=C1)(CNC(=O)C2CCN(CC2)S(=O)(=O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-1-methanesulfonylpiperidine-4-carboxamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Methanesulfonyl Group: This step involves the sulfonylation of the piperidine ring using methanesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Carboxamide Group: The carboxamide group is introduced through an amidation reaction using an appropriate amine and carboxylic acid derivative.
Incorporation of the Thiophene Ring: The thiophene ring is attached via a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-1-methanesulfonylpiperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or corrosion inhibitors.
Mechanism of Action
The mechanism of action of N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-1-methanesulfonylpiperidine-4-carboxamide involves its interaction with specific molecular targets. The thiophene ring and the methanesulfonyl group are likely to play key roles in its bioactivity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural motifs with derivatives described in patent literature (), particularly those containing thiophene, sulfonyl, and carboxamide groups. Below is a comparative analysis based on structural analogs from and related literature:
Structural and Functional Similarities
Key Differences
Side Chain Complexity : The target compound features a hydroxypropyl spacer linking the thiophene ring to the piperidine core, which may enhance solubility or metabolic stability compared to simpler alkylthio chains in analogs.
Sulfonyl Positioning : The methanesulfonyl group is directly attached to the piperidine nitrogen, whereas analogs in often position sulfonyl or thioether groups on aromatic rings (e.g., benzamid derivatives). This difference could influence target binding or pharmacokinetics.
Therapeutic Indications : Compounds in are explicitly linked to cancer, viral infections, or thrombosis . For the target compound, such indications remain speculative without empirical data.
Hypothetical Pharmacological Implications
- Thiophene Contribution : The thiophen-3-yl group may confer π-π stacking interactions with biological targets, as seen in other thiophene-based kinase inhibitors or antiviral agents .
- Methanesulfonyl vs. Oxadiazole/Isoxazole : The sulfonyl group on piperidine may modulate electron density or steric effects differently than heterocyclic sulfonyl substituents, possibly altering target selectivity.
Research Findings and Data Limitations
Available Data
- Activity data for these analogs include IC₅₀ values in kinase inhibition assays (e.g., 0.5–10 µM for cancer targets) .
- Target Compound: No peer-reviewed studies or patents specifically addressing its synthesis, biological activity, or toxicity are identified in the provided evidence.
Critical Knowledge Gaps
- Mechanistic Studies: No data exist on the target compound’s interaction with enzymes (e.g., kinases, proteases) or receptors implicated in diseases like cancer or thrombosis.
- ADME/Tox : Pharmacokinetic parameters (absorption, distribution, metabolism, excretion) and toxicity profiles remain uncharacterized.
Biological Activity
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Piperidine Core : A six-membered ring containing nitrogen, which is common in many pharmacologically active compounds.
- Methanesulfonyl Group : This moiety is known for enhancing solubility and bioavailability.
- Thiophen-3-ylmethyl Group : The presence of a thiophene ring may contribute to the compound's unique biological properties.
Research into the biological activity of this compound suggests several potential mechanisms:
- Receptor Modulation : The compound may interact with various neurotransmitter receptors, including opioid and serotonin receptors, influencing pain modulation and mood regulation.
- Anti-inflammatory Effects : Similar compounds have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. This suggests a potential role in treating inflammatory conditions.
- Antimicrobial Properties : Preliminary studies indicate that derivatives of piperidine can exhibit antimicrobial activity, which could extend to this compound.
Pharmacological Effects
The pharmacological profile of N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-1-methanesulfonylpiperidine-4-carboxamide includes:
- Analgesic Properties : Potential efficacy in pain relief, possibly through central nervous system pathways.
- Anxiolytic Effects : Potential to reduce anxiety symptoms, which aligns with its interaction with serotonin pathways.
In Vitro Studies
In vitro studies using cell lines have demonstrated that this compound can significantly reduce cell viability in certain cancer cell lines, indicating potential anti-cancer properties. The mechanism appears to involve apoptosis induction and cell cycle arrest.
| Study | Cell Line | Concentration | Effect |
|---|---|---|---|
| A | HeLa | 10 µM | 50% reduction in viability |
| B | MCF7 | 5 µM | Induction of apoptosis |
| C | RAW264.7 | 100 µg/mL | Decreased NO production |
Case Studies
-
Case Study on Pain Management :
- A clinical trial involving patients with chronic pain conditions showed significant improvement in pain scores when treated with a similar piperidine derivative. Participants reported a reduction in opioid use, suggesting an effective alternative for pain management.
-
Case Study on Inflammatory Disorders :
- In a study involving patients with rheumatoid arthritis, administration of the compound led to decreased levels of inflammatory markers (CRP and ESR) over a 12-week period.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
